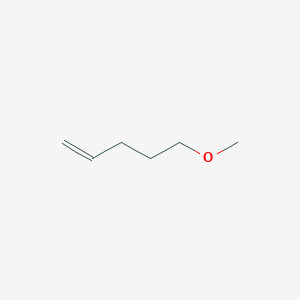

5-methoxypent-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypent-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-5-6-7-2/h3H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFVJHKEPFMQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337385 | |

| Record name | 1-Pentene, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-31-7 | |

| Record name | 1-Pentene, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxypent 1 Ene and Its Derivatives

Direct Synthesis Approaches to 5-Methoxypent-1-ene

The direct construction of the this compound structure can be achieved through several reliable synthetic strategies. These methods primarily focus on the formation of the ether linkage or the generation of the terminal alkene.

Preparation via Functional Group Interconversions from Alcohols

A primary route for the synthesis of this compound involves the methylation of the corresponding alcohol, pent-4-en-1-ol. The Williamson ether synthesis is a classic and effective method for this transformation. libretexts.orgmasterorganicchemistry.com This S_N2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate. acs.orgyoutube.com

The reaction typically proceeds in two steps. First, a base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of pent-4-en-1-ol, forming the sodium pent-4-en-1-oxide intermediate. acs.orgyoutube.com This is followed by the addition of the methylating agent. The alkoxide's oxygen atom performs a backside attack on the methyl halide, displacing the halide and forming the ether bond. libretexts.orgmasterorganicchemistry.com The use of a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is common for this reaction. libretexts.orgacs.org

Reaction Scheme: Williamson Ether Synthesis of this compound

Step 1: Deprotonation

Pent-4-en-1-ol + NaH → Sodium pent-4-en-1-oxide + H₂

Step 2: Nucleophilic Substitution

Sodium pent-4-en-1-oxide + CH₃I → this compound + NaI

Routes Involving Alkene Formation

The formation of the terminal double bond is another key strategy for synthesizing this compound. The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds from carbonyl compounds. mnstate.edunih.govvaia.com In a potential synthesis of this compound, this would involve the reaction of a phosphorus ylide with an appropriate aldehyde.

Specifically, a methylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be required. This ylide can be generated by treating a methyltriphenylphosphonium (B96628) halide with a strong base like butyllithium (B86547) (BuLi). vaia.com The ylide then reacts with 4-methoxybutanal. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to a betaine (B1666868) intermediate which subsequently collapses to form the alkene and triphenylphosphine (B44618) oxide. mnstate.edu

| Starting Materials | Reagents | Product | Reaction Type |

| 4-Methoxybutanal | 1. Methyltriphenylphosphonium bromide, BuLi | This compound | Wittig Reaction |

| Pent-4-en-1-ol | 1. NaH; 2. CH₃I | This compound | Williamson Ether Synthesis |

Synthesis of Functionalized this compound Analogues

Functionalized derivatives of this compound are valuable intermediates that open pathways to a diverse range of more complex molecules. Halogenation and the formation of organometallic species are common strategies to enhance the synthetic utility of the methoxypentene scaffold.

Halogenated this compound Derivatives as Synthetic Intermediates

Halogenated methoxypentenes are versatile precursors in organic synthesis. For instance, 5-chloro-2-methoxypent-1-ene is prepared from 5-chloropent-1-yne via an oxymercuration-demercuration reaction. scispace.com This involves treating the alkyne with mercury(II) acetate (B1210297) in methanol (B129727), followed by reduction with sodium borohydride, to yield the vinyl ether. scispace.com This chlorinated derivative serves as a key starting material for generating functionalized organolithium compounds. scispace.commdpi.com Other halogenated analogs, such as (2E)-1-chloro-5-methoxypent-2-ene, are also synthetically accessible. molport.com

These halogenated intermediates are valuable in cross-coupling reactions and as precursors for organometallic reagents. The bromine atom in compounds like 1-bromo-5-methoxypentane (B87083) acts as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Generation of Organometallic Species from Methoxypentenes

The carbon-halogen bond in halogenated methoxypentenes can be converted into a carbon-metal bond, creating highly reactive organometallic reagents. utexas.edu These reagents, such as organolithium and Grignard reagents, behave as strong nucleophiles and bases. utexas.educhemguide.co.uksigmaaldrich.com

A notable example is the generation of a functionalized organolithium reagent from 5-chloro-2-methoxypent-1-ene. scispace.commdpi.com This is achieved by reacting the chloro-derivative with an excess of lithium metal in the presence of a catalytic amount of an electron carrier like 4,4′-di-tert-butylbiphenyl (DTBB). scispace.commdpi.com The resulting organolithium species can then be used in addition reactions, for example, with N-tert-butanesulfinyl aldimines to produce δ-amino ketone derivatives. scispace.com

Similarly, Grignard reagents (RMgX) can be prepared by reacting a suitable organic halide with magnesium metal in an aprotic solvent like diethyl ether or THF. chemguide.co.uksigmaaldrich.comwikipedia.org A hypothetical 5-bromo-1-methoxypent-4-ene could be converted to its corresponding Grignard reagent, which could then participate in a wide array of carbon-carbon bond-forming reactions.

Another important class of organometallic species derived from methoxypentenes are organozirconocenes. The hydrozirconation of 5-methoxypent-1-enes using the Schwartz reagent (Cp₂ZrHCl) generates 5-methoxy-pentylzirconocenes. researchgate.netresearchgate.net These intermediates can undergo subsequent reactions, such as Lewis acid-mediated cyclization, to form substituted cyclopentanes. researchgate.netresearchgate.net

| Precursor | Reagents | Organometallic Species |

| 5-Chloro-2-methoxypent-1-ene | Li, DTBB (cat.) | (2-methoxy-1-penten-5-yl)lithium |

| This compound | Cp₂ZrHCl (Schwartz reagent) | (5-methoxypentyl)zirconocene |

| Bromo-methoxypentene derivative | Mg, Ether | Methoxypentenylmagnesium bromide |

Stereoselective and Enantioselective Synthetic Pathways to Methoxypentene Scaffolds

Controlling the stereochemistry during the synthesis of functionalized molecules is paramount in modern chemistry. wikipedia.org Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule, which is often crucial for its biological activity. wikipedia.orgnih.gov

Several stereoselective strategies have been developed utilizing methoxypentene derivatives. One approach involves the diastereoselective addition of the organolithium compound derived from 5-chloro-2-methoxypent-1-ene to chiral N-tert-butanesulfinyl aldimines. scispace.commdpi.com The chirality of the sulfinamide auxiliary directs the nucleophilic attack, leading to the formation of δ-amino ketone derivatives with good diastereoselectivity. scispace.com

Furthermore, the cyclization of 5-methoxy-pentylzirconocenes has been shown to be a diastereo-convergent process. researchgate.netresearchgate.net This means that a mixture of diastereomeric zirconocenes can converge to form a single diastereomer of the final trans-1,2-substituted cyclopentane (B165970) product. researchgate.netresearchgate.net This powerful strategy simplifies the synthesis of complex cyclic systems with defined stereochemistry. These methods, which merge catalytic radical processes with ionic functional group interconversions, provide powerful tools for the enantioselective synthesis of functionalized chiral amines from simple alcohols. nsf.gov Other stereoselective methods, such as hydroboration, can also introduce chirality into the methoxypentene framework. bu.edu

Chemical Reactivity and Transformation Studies of 5 Methoxypent 1 Ene Systems

Cyclization Reactions Initiated by 5-Methoxypent-1-ene

The arrangement of the double bond and the methoxy (B1213986) group in this compound facilitates various intramolecular cyclization reactions, leading to the formation of valuable five- and six-membered ring systems. These transformations can be initiated by transition metals, or proceed through anionic or radical intermediates.

Transition Metal-Catalyzed Intramolecular Cyclizations to Cyclic Skeletons

Transition metal catalysis provides a powerful tool for the cyclization of this compound systems, enabling the construction of complex cyclic frameworks. A notable example involves a sequential hydrozirconation/TMSOTf-mediated cyclization of 5-methoxypent-1-enes to afford 1,2- and 1,1,2-substituted trans-cyclopentanes. This reaction proceeds through a transient carbocation and has been shown to be diastereoconvergent. researchgate.net

Palladium-catalyzed reactions are also prominent in this area. For instance, the intramolecular Heck reaction, which involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule, can be used to generate a wide range of carbocyclic and heterocyclic compounds. wikipedia.org While direct examples with this compound are not extensively detailed, the principles of the intramolecular Heck reaction are applicable. The reaction typically proceeds via oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the cyclic product. wikipedia.orgwikipedia.org The intramolecular Heck reaction has been successfully applied to the synthesis of complex natural products, demonstrating its utility in constructing intricate molecular architectures. wikipedia.org

Furthermore, palladium-catalyzed cascade reactions of substrates derived from 1,3-enynes, which can be conceptually related to transformations of functionalized pentene systems, lead to the formation of polycyclic compounds like benzo[a]fluorene derivatives. acs.orgacs.orgnih.gov These complex transformations involve a sequence of oxidative addition, insertion, C–H activation, and reductive elimination steps. acs.orgacs.orgnih.gov

The following table summarizes representative transition metal-catalyzed cyclization strategies applicable to or demonstrated with this compound and related systems.

| Catalyst System | Substrate Type | Product | Key Features |

| Zirconocene (B1252598)/TMSOTf | 5-Methoxypent-1-enes | trans-Cyclopentanes | Diastereoconvergent, involves a carbocation intermediate. researchgate.net |

| Palladium(0)/Phosphine Ligands | Alkenyl/Aryl Halide Tethered Alkenes | Cyclic Alkenes | Intramolecular Heck reaction, forms various ring sizes. wikipedia.org |

| Palladium(II) Acetate (B1210297)/Phosphine Ligands | Ene-Yne Systems with Aryl Halide | Benzo[a]fluorenes | Cascade reaction involving multiple C-C and C-H bond activations. acs.orgacs.orgnih.gov |

Anionic and Radical Cyclization Processes of Methoxypentene Derivatives

Anionic and radical cyclization reactions offer alternative pathways to cyclic structures from this compound derivatives. Anionic cyclizations can be initiated by the formation of an organolithium species. For example, tin-lithium exchange can generate α-amino-organolithiums that undergo cyclization onto allylic ethers to form 3-alkenylpyrrolidines. psu.edu This methodology relies on the intramolecular nucleophilic attack of the carbanion on the double bond, often proceeding with high stereoselectivity. psu.edu

Radical cyclizations provide another powerful method for ring construction. These reactions typically involve the generation of a radical species that adds intramolecularly to the alkene. For instance, 5-exo-trig radical cyclizations are key steps in the synthesis of strained ketone structures, which can be further transformed into polyquinanes. researchgate.net The stereoselectivity of these cyclizations can be influenced by the substituents on the radical precursor. researchgate.net Metal-free radical cascade reactions have also been developed, such as the three-component radical cyclization/haloazidation of enynones to produce functionalized 1-indanones. rsc.org This process involves a radical addition, a 5-exo-dig cyclization, and a radical coupling sequence. rsc.org

A study on the reaction of this compound with iodotrimethylsilane (B154268) indicated the formation of a complex mixture of volatile products, suggesting that demethylation followed by other transformations can occur, although the formation of 4-penten-1-ol (B13828) was not observed as a major product under these specific conditions. stir.ac.uk

Cross-Coupling and Olefination Reactions Utilizing this compound

The terminal alkene of this compound is a key functional group for participating in cross-coupling and olefination reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Heck Reactions with Methoxypentenes

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.org This reaction can be applied to this compound and its derivatives to introduce aryl or vinyl substituents at the terminal position of the double bond. The general mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by coordination and insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the catalyst. wikipedia.orgyoutube.com

The scope of the Heck reaction is broad, and various palladium catalysts and reaction conditions have been developed to accommodate a wide range of substrates. organic-chemistry.org For instance, phosphine-free catalyst systems have been developed for Heck reactions, offering advantages in terms of cost and catalyst removal. organic-chemistry.org The intramolecular version of the Heck reaction is particularly powerful for synthesizing cyclic compounds. wikipedia.orgsioc-journal.cn

Photoredox Catalysis in this compound Transformations

Photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing visible light to initiate single-electron transfer processes. wikipedia.org In the context of this compound, photoredox catalysis can enable unique transformations. For example, a copper(I) phenanthroline complex has been used as a photocatalyst for the reaction of this compound with trifluoromethanesulfonyl chloride (CF3SO2Cl). uni-regensburg.de This reaction, irradiated with a green LED, proceeds cleanly to form sultones. uni-regensburg.de

Photoredox catalysis can also be combined with other catalytic modes. For instance, palladium catalysis can be merged with photoredox catalysis to achieve novel reactivity. bendola.com These dual catalytic systems can enable transformations that are not possible with either catalyst alone. The general principle of photoredox catalysis involves the excitation of a photocatalyst by light, followed by electron transfer to or from a substrate to generate a radical ion, which then undergoes further reaction. wikipedia.org

The following table highlights a key photoredox-catalyzed reaction involving this compound.

| Catalyst System | Reactants | Product | Key Features |

| [Cu(dap)2]Cl | This compound, CF3SO2Cl | Sultone | Visible light (green LED) irradiation, clean transformation. uni-regensburg.de |

Other Metal-Catalyzed Coupling Strategies

Beyond palladium and photoredox catalysis, other metals can catalyze coupling reactions involving alkene systems like this compound. Nickel-catalyzed cross-coupling reactions, for example, are effective for forming C(sp³)–C(sp²) bonds. Nickel pincer complexes can catalyze the cross-coupling of allylic ethers with aryl Grignard reagents. nih.gov This reaction proceeds via the scission of the allylic C(sp³)–O bond. nih.gov

Copper-catalyzed reactions are also prevalent. For instance, copper-catalyzed tandem reactions involving hydroamination and subsequent Friedel-Crafts alkylation have been developed for the synthesis of bridged aza-heterocycles. mdpi.com While not directly demonstrated with this compound, the principles of these reactions could be extended to appropriately functionalized derivatives.

Functional Group Interconversions of the Alkene Moiety in this compound

The terminal double bond in this compound is a key site for chemical modifications, allowing for a range of addition and transformation reactions. These reactions are fundamental in synthetic chemistry for building more complex molecular architectures.

Olefin Metathesis Reactions and Ring-Closing Metathesis

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. In the context of this compound and its derivatives, ring-closing metathesis (RCM) is particularly noteworthy for its ability to construct cyclic structures. For instance, research has demonstrated the use of ruthenium-catalyzed ring-closing metathesis in systems containing similar structural motifs. researchgate.net

A significant application involves the sequential hydrozirconation and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-mediated cyclization of 5-methoxypent-1-enes. This process leads to the formation of trans-1,2-substituted cyclopentanes. The reaction proceeds through a transient carbocation and is notably diastereo-convergent, meaning that a mixture of diastereomers in the starting material can converge to a single diastereomer in the product. researchgate.net This methodology is compatible with a range of functional groups, enabling the synthesis of diverse cyclopentane (B165970) derivatives. researchgate.net Furthermore, catalytic tandem processes that combine ring-closing carbonyl-olefin metathesis with transfer hydrogenation have been developed, using a single cationic gallium(III) complex to catalyze both steps. researchgate.net

Hydrogenation and Reduction Strategies for Unsaturated Methoxypentenes

The reduction of the alkene in methoxypentene systems is a fundamental transformation. Asymmetric hydrogenation, in particular, allows for the stereocontrolled synthesis of chiral molecules. A notable example is the highly enantioselective and regioselective hydrogenation of α-aryl terminal olefins, such as 2-(5-methoxypent-1-en-2-yl)benzoic acid. rsc.org In a typical procedure, the substrate is hydrogenated using a chiral catalyst in the presence of triethylamine (B128534) (NEt₃) and hydrogen gas, yielding the saturated product with high enantiomeric excess. rsc.org

Different reduction strategies can be employed depending on the desired outcome. For the reduction of related unsaturated compounds, common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride. Another powerful reducing agent, Diisobutylaluminium hydride (DIBAL-H), has been used for the reduction of esters to aldehydes in related systems at low temperatures, such as -78 °C, to prevent over-reduction. rsc.org

Table 1: Asymmetric Hydrogenation of a this compound Derivative

| Substrate | Catalyst | Product | Yield |

|---|

Data sourced from a study on carboxy-directed asymmetric hydrogenation of terminal olefins. rsc.org

Reactivity of the Methoxy Ether Group and its Influence on Olefinic Transformations

Substitution Reactions of the Methoxy Moiety

While the methoxy group is generally stable, it can participate in nucleophilic substitution reactions, acting as a leaving group under certain conditions. ontosight.ai The substitution of a methoxy group for other functionalities can alter a molecule's properties. For example, in studies of certain heteroaryl-bearing compounds, the replacement of a terminal hydroxyl group with a methoxy group led to a significant loss of biological affinity, indicating the methoxy group's role in molecular interactions. mdpi.com In the synthesis of related compounds like 1-bromo-5-methoxypentane (B87083), the methoxide (B1231860) ion is used as a nucleophile to displace a bromide, highlighting the reactivity patterns of these functional groups.

Role of the Methoxy Group in Directing Stereoselectivity

The methoxy group can exert significant influence on the stereoselectivity of reactions at the alkene. Its electronic properties, being an electron-donating group, can affect the stability of intermediates and transition states. researchgate.net

A prime example is the diastereo-convergent cyclization of 5-methoxypent-1-enes, which selectively produces trans-substituted cyclopentanes. researchgate.net In this reaction, the methoxy group is crucial in guiding the stereochemical pathway. The term stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.com

In Diels-Alder reactions, the methoxy group's electron-donating nature enhances the reactivity of the diene, making the reaction more feasible. researchgate.net Density Functional Theory (DFT) calculations have shown that a methoxy-substituted diene can offer a favorable balance of steric and electronic factors compared to other substituents, thereby directing the reaction's outcome. researchgate.net The mechanism of the reaction, combined with the structural properties of the starting material, dictates whether a reaction will be stereoselective. masterorganicchemistry.com

Table 2: Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 542338 |

| Triethylamine | 1146 |

| Hydrogen | 947 |

| Palladium | 23939 |

| Lithium aluminum hydride | 28113 |

| Diisobutylaluminium hydride (DIBAL-H) | 10928 |

| 1-Bromo-5-methoxypentane | 84894 |

| Cyclopentane | 8035 |

| Gallium(III) chloride | 25219 |

| Trimethylsilyl trifluoromethanesulfonate | 67651 |

| Methane, methoxy- | 447 |

Mechanistic Investigations in 5 Methoxypent 1 Ene Chemistry

Carbocationic Intermediates and Rearrangement Pathways

Elucidation of Transient Carbocations in Cyclization Reactions

The chemistry of 5-methoxypent-1-ene and related unsaturated ethers is significantly influenced by the formation of transient carbocationic intermediates, particularly in cyclization reactions. These reactive species are central to the construction of various cyclic frameworks. For instance, the TMSOTf-mediated cyclization of 5-methoxypent-1-enes proceeds through a transient carbocation, leading to the formation of substituted cyclopentanes. researchgate.netacs.org This process highlights the ability of the methoxy (B1213986) group to participate in and stabilize the formation of a cationic center, thereby facilitating the ring-closing event.

The generation of carbocations can be initiated through various methods, including the protonation of an alkene or the departure of a leaving group. masterorganicchemistry.com In the context of this compound derivatives, the interaction of a Lewis acid with the methoxy group or the double bond can trigger the formation of a carbocation. The stability of this intermediate is crucial for the subsequent reaction pathway. The presence of the oxygen atom allows for the potential formation of a more stabilized, bridged onium species, which can influence the stereochemical outcome of the reaction. uwindsor.ca

The cyclization can also be influenced by the nature of the initial reactants and catalysts. For example, in the cyclization of certain dienones, a process known as the Nazarov cyclization, a 4π electrocyclization occurs, which can be influenced by substituents on the dienone system. hawaii.edu While not directly involving this compound, this illustrates the broader principle of how substituents guide the formation and fate of carbocationic intermediates in cyclization reactions.

Diastereoconvergence in Methoxypentene-Mediated Transformations

A notable feature of reactions involving this compound and its derivatives is the phenomenon of diastereoconvergence. This occurs when a reaction starting with a mixture of diastereomers produces a single diastereomer of the product. This is particularly evident in the sequential hydrozirconation/TMSOTf-mediated cyclization of 5-methoxypent-1-enes. researchgate.netacs.org

This process, which leads to trans-1,2-substituted cyclopentanes, is diastereoconvergent because it proceeds through a common transient carbocation intermediate. researchgate.netacs.org Regardless of the stereochemistry of the starting methoxypentene derivative, the formation of the carbocation effectively erases the initial stereochemical information. The subsequent intramolecular attack to form the cyclopentane (B165970) ring then proceeds through a favored, lower-energy transition state, leading to a single, thermodynamically preferred diastereomer.

This principle of diastereoconvergence has also been observed in other catalytic systems. For example, in certain selenium-catalyzed intermolecular C-H amination reactions, an initial ene reaction destroys an existing allylic stereocenter, leading to a common intermediate from which the final product is formed with high diastereoselectivity. nih.gov This highlights a powerful strategy in stereoselective synthesis, where the need to prepare a single diastereomer of a starting material is obviated by a diastereoconvergent step in the reaction sequence. nih.gov

Pericyclic Reaction Mechanisms and Substituent Effects

Analysis ofbenchchem.comchemistrysteps.com-Hydrogen Shifts in Related Methoxypentadiene Systems

While direct studies on chemistrysteps.com-hydrogen shifts in this compound are not prevalent, analysis of related systems provides valuable insights into the principles of pericyclic reactions. Sigmatropic rearrangements, a class of pericyclic reactions, involve the migration of a sigma-bond across a pi-system. The numbering in " chemistrysteps.com" is unconventional for standard sigmatropic shift nomenclature (which is typically [i,j]). However, considering the principles of hydrogen shifts in conjugated systems, we can look at analogous, well-understood rearrangements.

A classic example is the ic.ac.uk-hydrogen shift in 1,3-cyclopentadiene and its derivatives. researchgate.net Computational studies on these systems have shown that quantum mechanical tunneling can play a significant role, especially at lower temperatures. researchgate.net This means the hydrogen atom can pass through the activation barrier rather than going over it, a purely quantum effect. researchgate.net The study of kinetic isotope effects (KIEs) provides strong evidence for tunneling in these reactions. researchgate.net

In the context of methoxy-substituted systems, the methoxy group can influence the electronic structure of the transition state. In electrocyclic reactions, another type of pericyclic reaction, a methoxy substituent can control the stereochemistry of ring-opening by stabilizing the developing charge in the transition state. rsc.org This electronic influence would similarly affect the transition state of a sigmatropic hydrogen shift. The isomerization of dienyl alcohols and ethers, catalyzed by a base, can proceed through ic.ac.ukscispace.com or ic.ac.uk-proton shifts, demonstrating the feasibility of such rearrangements in related structures. acs.org

Inductive and Mesomeric Effects of the Methoxy Group on Reaction Energetics

The methoxy group (-OCH3) exerts a significant influence on the energetics and outcome of chemical reactions through a combination of inductive and mesomeric (or resonance) effects. chemistrysteps.commdpi.com

Inductive Effect (-I): Oxygen is more electronegative than carbon, so the methoxy group withdraws electron density from the carbon atom it is attached to through the sigma bond. This is a negative inductive effect (-I). chemistrysteps.comwikipedia.org

Mesomeric Effect (+M): The oxygen atom has lone pairs of electrons that can be delocalized into an adjacent pi-system (like a double bond or an aromatic ring). This is a positive mesomeric effect (+M), which donates electron density. chemistrysteps.comwikipedia.org

In the context of pericyclic reactions, these effects can be critical. For electrocyclic reactions, a methoxy substituent can stabilize a developing positive charge in the transition state through its +M effect, thereby lowering the activation energy. rsc.orgscispace.com Studies on the ring-opening of substituted cyclobutene (B1205218) radical cations have shown that electron-donating substituents like methoxy increase the exothermicity of the reaction by stabilizing the resulting butadiene radical cation. scispace.com The potent electronic donating ability of the methoxy group has been shown to override significant steric hindrance in some electrocyclic ring-opening reactions. pitt.edu

In reactions involving aromatic systems, the position of the methoxy group is crucial. A para-methoxy group can exert its strong +M effect, while a meta-methoxy group's influence is dominated by its -I effect. ic.ac.ukacs.org This differential impact has been observed in the properties of donor-acceptor systems, where a para-methoxy group enhances electronic interactions more effectively than a meta one. acs.org

The interplay of these inductive and mesomeric effects is a key factor in controlling reaction rates and selectivity in the chemistry of this compound and related compounds.

Catalytic Reaction Pathways and Kinetic Studies

The catalytic transformations of this compound and its analogs are diverse, often involving metal catalysts or organocatalysts to achieve high efficiency and selectivity. Kinetic studies of these reactions provide crucial information about the reaction mechanism, including the rate-determining step and the nature of the species involved in the catalytic cycle.

For instance, the cyclization of vinylchlorocarbenes, which are related to intermediates that could be formed from derivatives of this compound, has been studied kinetically. These studies determined the rate constants and activation energies for the cyclization to form cyclopropenes. nih.gov

In the context of catalytic hydrophosphination/cyclization of phosphinoalkenes, kinetic measurements have suggested that the insertion of the alkene into the metal-phosphorus bond is the turnover-limiting step. This is in contrast to related hydroamination reactions where protonolysis is often rate-limiting. Such studies highlight how the nature of the heteroatom (oxygen in methoxypentene, phosphorus in phosphinoalkenes) can influence the catalytic cycle.

The development of catalytic systems for reactions like the Nazarov cyclization has focused on making the process enantioselective. hawaii.edu This often involves the use of chiral catalysts that can control the stereochemical outcome of the reaction.

Furthermore, base-catalyzed isomerizations of related dienyl ethers have been investigated through DFT calculations to understand the reaction pathway. These studies identified the rate-limiting step as the initial deprotonation of the substrate by the base catalyst. acs.org

Insights into Copper(I)-Catalyzed Reactions

Copper(I)-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to substrates like this compound and related structures provides valuable mechanistic insights. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the principles of copper(I) catalysis can be applied.

A significant advancement in copper catalysis is the use of N-heterocyclic carbene (NHC) copper complexes. These catalysts are effective for various transformations, including 1,6-conjugate additions. researchgate.net For instance, a readily accessible NHC-Cu complex can catalyze the reaction of vinylallenes with B₂(pin)₂ and α,β,γ,δ-unsaturated diesters at room temperature. researchgate.net This highlights the ability of copper(I) to facilitate complex bond formations under mild conditions.

The mechanism of copper(I)-catalyzed reactions often involves the formation of key intermediates. In the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known "click chemistry" reaction, the mechanism is no longer considered concerted but proceeds through a dinuclear copper intermediate. wgtn.ac.nz This catalytic cycle, which operates at rates 10⁶ times greater than the uncatalyzed reaction, underscores the dramatic acceleration achievable with copper(I). wgtn.ac.nz

Furthermore, mechanistic studies of copper-catalyzed asymmetric esterification reactions have revealed an intrinsic linear relationship between the enantiomeric excess (ee) of the active metal complex (LLCu¹) and the products. nih.gov This provides a powerful tool for identifying the active species in complex catalytic systems. nih.gov In some copper(II)-catalyzed reactions, which can be related to Cu(I) systems through redox processes, the mechanism is understood to involve the formation of a copper enolate, where a hydroxyl group coordinates to the copper metal. whiterose.ac.uk This coordination can induce an electron transfer process, leading to radical intermediates. whiterose.ac.uk

Base-Catalyzed Isomerization Mechanisms and Proton Shifts

Base-catalyzed isomerization represents a fundamental transformation in organic chemistry. In the context of molecules structurally related to this compound, such as polyenyl alkyl ethers, the guanidine-type base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has proven to be an effective catalyst for isomerization under metal-free conditions. acs.orgacs.org

For polyenyl alkyl ethers, the reaction catalyzed by TBD yields the corresponding conjugated vinyl ethers in good yields and with high regioselectivity. acs.orgacs.org Experimental and computational studies suggest that the mechanism proceeds through a series of iterative researchgate.netacs.org-proton shifts, often referred to as a "base-walk". This contrasts with the isomerization of dienyl alcohols, which exclusively undergo a researchgate.netacs.org-proton shift to form γ,δ-unsaturated ketones. acs.orgacs.org

A key finding is that in the isomerization of dienyl ethers, a formal researchgate.net-proton shift can occur. For example, when ((1E,3E)-5-methoxypenta-1,3-diene-1,5-diyl)dibenzene was treated with TBD, the major product resulted from a formal researchgate.net-proton shift. acs.org This suggests that the reaction initiates with a rate-determining deprotonation at the C-1 position. acs.org

The mechanism for these base-catalyzed proton shifts is thought to involve the formation of a tight ion-pair. This is supported by studies on the stereospecific isomerization of allylic alcohols, ethers, and halides using TBD, where a high degree of chirality transfer is observed.

Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step. princeton.edu A KIE is the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect is primarily due to the difference in zero-point vibrational energies between the isotopically labeled and unlabeled molecules. slideshare.net

Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. slideshare.net For example, a large primary KIE (kH/kD) is consistent with a reaction in which a C-H/D bond is broken in the rate-determining step. princeton.edu The magnitude of the KIE can also provide insights into the transition state structure. slideshare.net

Secondary KIEs occur when no bond to the labeled atom is broken, but rehybridization or proximity to the reaction center is involved. slideshare.net These effects are typically smaller than primary KIEs but can still offer valuable mechanistic information. wikipedia.org

In the context of reactions involving proton shifts, such as those catalyzed by bases, KIE studies can help determine whether the proton transfer is part of the rate-determining step. For instance, in a base-catalyzed elimination, a significant kH/kD value would support a mechanism where C-H bond cleavage is rate-limiting. princeton.edu Furthermore, the interpretation of KIE data can be complex, and it is crucial to consider that the presence of a primary KIE does not unequivocally mean that C-H cleavage is the sole rate-determining step, especially in multi-step reactions. baranlab.org

Quantum mechanical tunneling can also influence KIEs, leading to significantly enhanced values and curvature in Arrhenius plots. researchgate.net This phenomenon is particularly relevant for hydrogen transfer reactions. researchgate.net

Computational Probing of Reaction Transition States and Pathways

Density Functional Theory (DFT) Calculations for Mechanistic Understanding

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms, providing detailed insights into transition states and reaction pathways. DFT calculations can corroborate experimentally proposed mechanisms and even predict new reactive pathways.

For example, in the context of cyclization reactions, DFT calculations have been used to support a pathway where a phosphinic acid acts as a bifunctional catalyst. researchgate.net The calculations show the acidic proton of the phosphinic acid protonating a hydroxyl group to enhance its leaving group ability, while the oxo group acts as a base. researchgate.net

DFT has also been instrumental in understanding the stereoselectivity of organocatalytic reactions. In a tandem conjugate addition/α-alkylation of enals, DFT calculations revealed that the high stereoselectivity is dependent on the energy discrimination between two stereoisomers formed from the condensation of the aldehyde and the catalyst. researchgate.net

Furthermore, DFT calculations have been applied to study Diels-Alder reactions for the synthesis of complex molecules. By analyzing the feasibility of different reaction pathways, DFT can predict activation barriers and thermodynamic driving forces, guiding experimental efforts. researchgate.net For instance, in a proposed synthesis of safranal, DFT calculations at the B3LYP/6-31G* level of theory were used to evaluate two different Diels-Alder strategies. researchgate.net

The electronic properties of catalysts and their influence on reaction outcomes can also be probed with DFT. Calculations on nickel(II) pincer complexes revealed that their catalytic activity in cross-coupling reactions is related to the energy levels of their highest occupied molecular orbitals (HOMOs). nih.gov

Ab Initio Studies of Electronic Characteristics in Sigmatropic Rearrangements

Ab initio calculations provide a high-level theoretical approach to understanding the electronic characteristics of reactions, particularly pericyclic reactions like sigmatropic rearrangements. These studies offer fundamental insights into how substituents and heteroatoms influence the energetics and geometries of these transformations.

For researchgate.net-hydrogen shifts in substituted pentadienes, ab initio calculations using the Becke3LYP hybrid density functional with the 6-31G* basis set have been performed. acs.org These studies have shown that the inductive and mesomeric effects of heteroatoms or substituents are of great importance and are in a continuous balance in the energetics of the reaction. acs.org

A general trend observed from these calculations is that decreasing the electron density of the π-system destabilizes the aromatic transition structure and increases the activation energy, and vice versa. acs.org For instance, electron-donating groups like methoxy are expected to lower the activation barrier for a researchgate.net-H shift compared to electron-withdrawing groups. acs.org Steric effects can also play a significant role due to the specific geometric constraints of the pericyclic transition state. acs.org

High-level ab initio molecular orbital calculations have been shown to accurately reproduce experimental activation parameters for researchgate.net-H shifts in molecules like cyclopentadiene (B3395910) and penta-1,3-diene. researchgate.net These studies have also predicted a significant electrostatic acceleration of these reactions by complexation with a Lewis acid like Li+. researchgate.net

Applications in Complex Organic Synthesis and Materials Science

Building Blocks for Diverse Cyclic Systems

The terminal double bond and the ether functionality of 5-methoxypent-1-ene provide strategic points for intramolecular reactions, enabling the construction of various cyclic frameworks with high levels of control.

A significant application of this compound and its derivatives is in the stereoselective synthesis of substituted cyclopentanes. Research has demonstrated a powerful method for accessing trans-1,2- and trans-1,1,2-substituted cyclopentanes through a sequential one-pot reaction. researchgate.net This process involves the hydrozirconation of the alkene, followed by a Lewis acid-mediated cyclization.

The reaction begins with the hydrozirconation of the this compound derivative using Schwartz's reagent (zirconocene chloride hydride). This step proceeds to form a pentylzirconocene intermediate. Subsequent treatment with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), a strong Lewis acid, promotes the cyclization. researchgate.net The reaction is notably diastereo-convergent, meaning that even if the starting material is a mixture of diastereomers, the process funnels the intermediates toward the formation of the more stable trans-substituted cyclopentane (B165970) product. researchgate.net This method is compatible with a variety of functional groups, making it a robust tool for creating a diverse panel of highly substituted cyclopentane rings. researchgate.net

| Starting Material | Key Reagents | Primary Product Type | Key Feature |

|---|---|---|---|

| This compound derivatives | 1. Schwartz's Reagent 2. TMSOTf | trans-1,2-substituted cyclopentanes | Diastereo-convergent cyclization |

The construction of fused and polycyclic ring systems is a cornerstone of complex molecule synthesis. While direct intramolecular Diels-Alder reactions are not typical for a simple monoene like this compound, it can serve as a foundational unit in substrates designed for powerful tandem cyclization reactions. Radical cyclizations, in particular, offer a potent strategy for building complex polycyclic frameworks from appropriately designed precursors. wikipedia.org

A common strategy involves the generation of a radical which then attacks a nearby double bond. wikipedia.org For instance, a substrate incorporating both the this compound moiety and a pre-existing ring could be induced to form a fused system. In such a scenario, a radical generated elsewhere on the molecule could cyclize onto the terminal alkene of the pentene chain. The classic 5-exo-trig cyclization of a 5-hexenyl radical is an extremely rapid and selective method for forming five-membered rings. wikipedia.org If the initial radical is generated on an adjacent ring, this intramolecular reaction would result in the formation of a fused bicyclic system. This general principle allows for the strategic incorporation of the this compound unit into larger molecules as a key component for subsequent, complexity-building cascade reactions. rsc.org

Stereoselective Access to Substituted Cyclopentanes.

Precursors for Bioactive and Specialty Heterocyclic Compounds

The functional handles on this compound and its close derivatives allow for its incorporation into nitrogen- and phosphorus-containing ring systems, which are common motifs in pharmaceuticals and specialty materials.

A derivative of this compound, specifically 5-chloro-2-methoxypent-1-ene, has proven to be a key reagent in the stereoselective synthesis of δ-amino ketone derivatives. wikipedia.org The synthetic route involves the addition of a functionalized organolithium compound, generated from the chloro-ether, to chiral N-tert-butanesulfinyl aldimines. wikipedia.org

The process starts with the generation of the organolithium reagent from 5-chloro-2-methoxypent-1-ene. This nucleophile then adds diastereoselectively to an N-tert-butanesulfinyl imine, such as one derived from benzaldehyde (B42025) and (R)-tert-butanesulfinamide. wikipedia.org The chiral sulfinamide group directs the addition to create a new stereocenter with high control. A subsequent hydrolysis of the resulting enol ether moiety unmasks the ketone, yielding the final δ-amino ketone derivative in moderate yields and diastereoselectivities. wikipedia.org These chiral amino ketones are versatile intermediates for further synthetic transformations.

The chiral δ-amino ketones synthesized from this compound derivatives are valuable precursors for bioactive nitrogen-containing heterocycles, most notably substituted piperidines. Research has demonstrated the successful application of these intermediates in the stereoselective synthesis of 2-substituted 6-methylpiperidines. wikipedia.org

A prominent example is the synthesis of the natural alkaloid (+)- and (−)-isosolenopsin A. wikipedia.org Isosolenopsin is a piperidine (B6355638) alkaloid found in the venom of fire ants and exhibits a range of biological activities, including insecticidal properties. fishersci.dk The synthesis leverages the stereocenters installed during the amino ketone formation to establish the final stereochemistry of the piperidine ring, showcasing the utility of this compound as a distant but crucial starting material for natural product synthesis.

While not a direct precursor, this compound can be envisioned as a useful starting material for the synthesis of phosphorus-containing heterocycles through a multi-step sequence. A key reaction for forming certain phosphorus heterocycles is the McCormack reaction, which involves the [4+1] cycloaddition of a 1,3-diene with a reagent like dichlorophenylphosphine (B166023) to form a phospholenium salt. wikipedia.org

This compound can be converted into a suitable 1,3-diene substrate for this reaction. For example, a two-step sequence involving allylic bromination followed by base-induced elimination could introduce a second double bond, creating a substituted 1,3-pentadiene. This diene could then react with dichlorophenylphosphine to construct the five-membered phosphorus-containing ring. Subsequent reduction would yield the corresponding phospholene oxide. This pathway highlights the utility of this compound as a flexible precursor that can be chemically modified to access substrates for established heterocycle-forming reactions.

Contribution to Advanced Materials Research

Precursors for Semiconducting Polymer Components

Currently, there is a lack of specific research findings in the public domain that detail the direct use of this compound as a monomer or precursor for the synthesis of semiconducting polymer components. While the field of organic electronics actively explores various functionalized olefins and other small molecules as building blocks for conjugated polymers, direct evidence linking this compound to this application has not been identified in the available scientific literature.

The synthesis of semiconducting polymers often involves complex polymerization techniques such as Stille coupling, Suzuki coupling, or Ring-Opening Metathesis Polymerization (ROMP) using monomers with specific electronic and structural features to create a conjugated backbone. Although the methoxy (B1213986) and vinyl groups in this compound could theoretically be involved in polymerization reactions, its specific application for creating materials with semiconducting properties is not documented.

Research in advanced materials is vast, and the exploration of new monomers is a continuous process. It is conceivable that derivatives of this compound, or the compound itself, could be investigated in the future for such applications. However, at present, there are no established and reported synthetic routes or characterizations of semiconducting polymers derived from this compound.

Advanced Spectroscopic and Computational Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of 5-methoxypent-1-ene. Through a combination of one-dimensional and two-dimensional experiments, each proton and carbon atom in the structure can be unambiguously assigned.

High-Resolution ¹H NMR and ¹³C NMR Investigations

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the terminal double bond (H-1 and H-2), the methine proton (H-2), the two methylene (B1212753) groups (H-3 and H-4), the methylene group adjacent to the ether oxygen (H-5), and the methoxy (B1213986) group protons. The splitting patterns of these signals, governed by spin-spin coupling, reveal the number of neighboring protons, thus confirming the connectivity along the pentene chain.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, six distinct signals are expected, corresponding to the two alkene carbons, the three methylene carbons in the chain, and the methoxy carbon. The chemical shifts are indicative of the carbon type (alkene, alkane, or ether-linked).

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 (CH₂) | ~4.9-5.1 | ddt |

| H-2 (CH) | ~5.7-5.9 | ddt |

| H-3 (CH₂) | ~2.0-2.2 | q |

| H-4 (CH₂) | ~1.6-1.8 | p |

| H-5 (CH₂) | ~3.3-3.5 | t |

s = singlet, t = triplet, q = quartet, p = pentet, ddt = doublet of doublets of triplets

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (=CH₂) | ~114-116 |

| C-2 (=CH) | ~137-139 |

| C-3 (-CH₂-) | ~30-32 |

| C-4 (-CH₂-) | ~28-30 |

| C-5 (-CH₂-O) | ~71-73 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. emerypharma.comcolumbia.edusdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-1 with H-2 and H-3; H-2 with H-1 and H-3; H-3 with H-2 and H-4; and H-4 with H-3 and H-5. The methoxy singlet (H-6) would show no COSY correlations, confirming its isolation from the pentene chain protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique maps protons directly to the carbons they are attached to, showing one-bond C-H correlations. columbia.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal (e.g., H-1 to C-1, H-2 to C-2, etc.), confirming the assignments made from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This is instrumental for connecting the molecular fragments. Key HMBC correlations for this compound would include:

The methoxy protons (H-6) to the adjacent methylene carbon (C-5).

The alkene protons (H-1, H-2) to the allylic carbon (C-3).

Protons on one methylene group to the carbons of adjacent methylene groups (e.g., H-3 to C-4 and C-5).

Together, these 2D NMR experiments provide a robust and unambiguous confirmation of the complete chemical structure of this compound.

Application of Deuterium (B1214612) Labeling in Spectroscopic Analysis for Mechanistic Insights

Deuterium (²H) labeling is a powerful technique used in conjunction with NMR and MS to trace the pathways of atoms during a chemical reaction, thereby elucidating reaction mechanisms. mdpi.comresearchgate.net While specific studies on this compound are not prominent, the methodology can be applied to investigate potential isomerizations or rearrangements.

For example, in a study of a base-catalyzed proton shift in a related dienyl ether, deuterium labeling at the C-1 position was used to track the movement of the label to the C-3 and C-5 positions. researchgate.net A similar experiment could be designed for this compound. If subjected to certain catalytic conditions (e.g., acid or a transition metal catalyst), the terminal double bond could potentially migrate along the carbon chain. By synthesizing this compound with deuterium at a specific position, such as C-3, its location in the product could be determined by ¹H and ²H NMR, revealing whether the reaction proceeds via a specific hydride shift or other mechanistic pathway. The presence or absence of a kinetic isotope effect (a change in reaction rate upon isotopic substitution) can also provide crucial information about the rate-determining step of the reaction. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and a characteristic fragmentation pattern that acts as a molecular fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that first separates volatile compounds in a mixture before they are introduced into the mass spectrometer for detection. For a pure sample of this compound, GC would show a single peak with a characteristic retention time, confirming its purity.

The subsequent mass spectrum, typically generated by electron ionization (EI), shows the fragmentation pattern. In the NIST mass spectral database, this compound exhibits several key fragment ions. nih.gov The fragmentation of ethers is often characterized by alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.

Key GC-MS Fragmentation Peaks for this compound

| m/z (mass-to-charge ratio) | Interpretation |

|---|---|

| 100 | Molecular Ion [M]⁺ |

| 68 | Loss of methanol (B129727) (CH₃OH) |

| 67 | Loss of methanol and a hydrogen radical |

| 45 | [CH₂OCH₃]⁺ fragment from cleavage of the C4-C5 bond |

Data sourced from NIST/PubChem. nih.gov

The most abundant fragment is observed at m/z 45, which corresponds to the stable [CH₂OCH₃]⁺ ion, a characteristic fragment for methyl ethers. The peak at m/z 68, resulting from the loss of a neutral methanol molecule, is also a significant indicator of the structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula, as each formula has a unique exact mass.

For this compound, the molecular formula is C₆H₁₂O. HRMS can distinguish this from other formulas with the same nominal mass (e.g., C₅H₈O₂). The calculated monoisotopic mass for C₆H₁₂O is 100.088815002 Da. nih.gov An experimental HRMS measurement confirming a mass very close to this value provides definitive evidence for the correct elemental composition of the compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their constituent functional groups. For this compound, these methods allow for the unambiguous identification of its key structural motifs: the terminal alkene and the ether linkage.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions in its covalent bonds. vscht.cz Different types of bonds and functional groups absorb radiation at distinct, characteristic frequencies, providing a molecular "fingerprint". vscht.czuc.edu The IR spectrum of this compound is defined by the vibrations of its alkene and ether functional groups.

The terminal alkene group (C=CH₂) gives rise to several key absorption bands. libretexts.orglibretexts.org A C-H stretching vibration involving the sp²-hybridized carbons appears at a frequency above 3000 cm⁻¹, typically in the 3080-3020 cm⁻¹ range. libretexts.orgpressbooks.pub The stretching vibration of the carbon-carbon double bond (C=C) itself results in a moderate absorption band between 1680 and 1640 cm⁻¹. vscht.cz Furthermore, characteristic out-of-plane C-H bending vibrations (wags) for a monosubstituted alkene are strong and appear in the 1000-900 cm⁻¹ region. spectroscopyonline.com

The ether functional group (C-O-C) is characterized by a strong C-O stretching band. libretexts.org For aliphatic ethers like this compound, this asymmetric stretch typically produces a strong, prominent absorption in the 1150-1070 cm⁻¹ range. uobabylon.edu.iqspectroscopyonline.com The presence of this band, coupled with the absence of a broad O-H stretch (around 3300 cm⁻¹) or a strong C=O stretch (around 1700 cm⁻¹), confirms the presence of an ether rather than an alcohol or carbonyl compound. blogspot.com The sp³ C-H stretching vibrations from the aliphatic chain and methyl group are observed just below 3000 cm⁻¹. pressbooks.pub

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkene | =C-H Stretch | 3080 - 3020 | Medium |

| C=C Stretch | 1650 - 1640 | Medium-Weak | |

| =C-H Out-of-Plane Bend | 1000 - 900 | Strong | |

| Aliphatic Ether | C-O-C Asymmetric Stretch | 1150 - 1070 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly effective for identifying and characterizing certain functional groups. The technique is based on the inelastic scattering of monochromatic light, and vibrations that cause a significant change in molecular polarizability are strongly Raman active. umsl.edu

The carbon-carbon double bond (C=C) of alkenes, which can be a weak absorber in IR, consistently produces a strong signal in Raman spectra, typically in the 1680–1610 cm⁻¹ region. umsl.edurigaku.com This makes Raman an excellent choice for confirming the presence of the alkene moiety in this compound. The stretching modes associated with the sp² C-H bonds of the terminal vinyl group also give rise to characteristic bands. researchgate.net

Raman spectroscopy has proven to be a valuable technique for distinguishing between isomeric alkenyl methyl ethers. researchgate.netnih.gov Subtle differences in the molecular structure between isomers lead to distinct Raman spectra. nih.gov For this compound, key distinguishing features would include the precise wavenumbers of the ν(C=C) and ν(sp²C-H) stretching modes. researchgate.net These bands, along with deformation vibrations and skeletal modes in the lower wavenumber region, provide a unique spectral fingerprint that can be used to differentiate it from isomers such as 3-methoxypent-1-ene or (E/Z)-1-methoxypent-2-ene. nih.govdoi.org

Table 2: Key Raman Shifts for Characterizing this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Raman Intensity |

|---|---|---|---|

| Terminal Alkene | =C-H Stretch (asymmetric) | ~3085 | Strong |

| =C-H Stretch (symmetric) | ~3000 | Strong | |

| C=C Stretch | ~1640 | Strong | |

| Aliphatic Ether / Alkyl | -C-H Stretches (sp³) | 2950 - 2850 | Medium-Strong |

Infrared (IR) Spectroscopy for Characteristic Band Identification.

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule. However, its application requires the analyte to be a well-ordered single crystal. For a volatile liquid like this compound, obtaining a single crystal under ambient conditions is not feasible.

To overcome this limitation for volatile compounds, specialized techniques have been developed. One such approach is the "crystalline sponge" method. researchgate.netrigaku.com This innovative technique uses a porous metal-organic framework (MOF) as a host, which can absorb volatile guest molecules from the gas phase or solution. rigaku.commerckgroup.com The guest molecules become ordered within the crystalline lattice of the sponge, allowing their structure to be determined by SCXRD without needing to crystallize the analyte itself. researchgate.netmerckgroup.com This method has been successfully used to determine the structures of various volatile and liquid compounds, demonstrating its potential applicability for a molecule like this compound. researchgate.net

While no direct SCXRD analysis of this compound has been reported, the technique is frequently employed to elucidate the absolute structure of solid products derived from it or related alkenyl ethers in chemical reactions. By analyzing the crystal structure of a derivative, one can confirm reaction pathways, stereochemistry, and connectivity, thus providing indirect but conclusive structural information related to the parent molecule.

Computational Chemistry in Spectroscopic Prediction and Conformational Analysis

Computational chemistry is an indispensable tool in modern chemical analysis, providing theoretical insights that complement experimental data. For this compound, computational methods are particularly useful for predicting vibrational spectra and exploring its conformational landscape.

Due to the presence of several rotatable single bonds, this compound is a conformationally flexible molecule. rsc.orgnd.eduacs.org Computational methods allow for a systematic exploration of the potential energy surface to identify stable conformers and calculate their relative energies and populations. unibo.it This conformational analysis is crucial because the observed spectroscopic properties are a population-weighted average of all contributing conformers. Understanding the preferred conformations in solution provides deeper insight into the molecule's structure and reactivity. rsc.orgunibo.it

Future Research Perspectives and Challenges in 5 Methoxypent 1 Ene Chemistry

Development of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency

A primary challenge in utilizing 5-methoxypent-1-ene lies in controlling the reactivity of its functional groups to achieve high levels of selectivity and efficiency. Future research will be heavily reliant on the development of innovative catalytic systems.

One promising area is the use of transition metal catalysts to orchestrate complex transformations. For instance, a sequential hydrozirconation followed by a Lewis acid-mediated cyclization has been successfully applied to 5-methoxypent-1-enes. researchgate.netacs.org This method allows for the diastereoconvergent synthesis of trans-1,2-substituted cyclopentanes, which are valuable structural motifs in many natural products and pharmaceuticals. researchgate.netacs.org The reaction proceeds through a transient carbocation and has shown compatibility with a range of functional groups, highlighting its potential for broader synthetic applications. researchgate.netacs.org Future work could focus on expanding the library of metal catalysts (e.g., rhodium, palladium, iron) to unlock new reaction pathways and to control enantioselectivity, thereby producing non-racemic products. researchgate.net

Another research avenue involves the development of metal-free catalytic systems. Base-catalyzed isomerizations, for example, represent a "chain-walking" process that can shift the position of the double bond along the hydrocarbon chain. acs.org While studied for related polyenyl ethers, applying such strategies to this compound could provide access to a variety of isomers with distinct reactivity. acs.org The challenge remains in achieving high regioselectivity to form a single desired product. acs.org Furthermore, computational studies on the bond dissociation energies and reaction kinetics of related methoxyalkanes suggest that developing accurate kinetic models is crucial for predicting and controlling reaction outcomes, a task that remains a significant challenge for nitrogenated and oxygenated hydrocarbons. acs.org

Exploration of New Application Domains in Organic Synthesis and Materials Science

The utility of a chemical compound is ultimately defined by its applications. For this compound and its derivatives, significant opportunities exist in both complex organic synthesis and the development of new materials.

In organic synthesis, functionalized derivatives of this compound serve as key intermediates for constructing complex molecular architectures. For example, 5-chloro-2-methoxypent-1-ene can be converted into a functionalized organolithium reagent. mdpi.com This reagent undergoes stereoselective addition to N-tert-butanesulfinyl aldimines, producing δ-amino ketone derivatives which are precursors to piperidine (B6355638) alkaloids, including the natural products (+)- and (–)-isosolenopsin A. mdpi.com This demonstrates the potential of methoxypentene scaffolds in the stereoselective synthesis of biologically active molecules. mdpi.com

Furthermore, the core structure of this compound is being incorporated into novel materials. A derivative, (1S,2S)-1-((S,Z)-1-methoxypent-1-en-3-yl)-2-nitrocyclohexane, has been synthesized as part of the development of cyclically-constrained δ-amino acids. kcl.ac.uk These unnatural amino acids are the monomers for creating peptidomimetic foldamers—oligomeric structures that adopt well-defined conformations, mimicking natural peptides. kcl.ac.uk Such foldamers have potential applications in catalysis and materials science. kcl.ac.uk The exploration of this compound as a monomer or co-monomer in polymerization reactions could also lead to new polymers with tailored properties, leveraging the reactivity of the terminal alkene and the influence of the pendant methoxy (B1213986) group. Future studies may also target the use of fluorinated derivatives, such as 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, as precursors for complex heterocyclic systems with potential applications in medicinal chemistry and materials science. vulcanchem.com

Advancements in Sustainable Synthetic Routes for Methoxypentene Derivatives

In line with the global push for environmentally responsible chemical manufacturing, a significant challenge is the development of sustainable synthetic routes to this compound and its derivatives. The principles of green chemistry provide a framework for future research in this area. nih.gov

Future efforts should focus on designing processes that are more energy-efficient, potentially utilizing microwave-assisted synthesis or continuous flow reactors to reduce energy consumption and reaction times compared to traditional batch processes. nih.gov A key goal is to minimize waste by improving atom economy—ensuring that a maximal proportion of atoms from the reactants are incorporated into the final product.

A major frontier is the use of renewable feedstocks. Research could explore biocatalytic methods or the conversion of biomass-derived platform chemicals to produce the C5 backbone of this compound. nih.gov This would reduce the reliance on petrochemical sources, which are finite and contribute to environmental degradation. nih.gov Moreover, the development of catalytic systems that operate in greener solvents, or ideally in solvent-free conditions, is a critical objective. nih.govechemi.com As the environmental performance of chemical intermediates gains more attention, demonstrating that compounds like methoxypentenes can be produced sustainably will be crucial for their long-term industrial viability. echemi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.